molecular formula C14H13ClN2O3 B2856544 (5-Chloro-1,3-dimethylpyrazol-4-yl)methyl 4-formylbenzoate CAS No. 1281051-62-4

(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl 4-formylbenzoate

Cat. No. B2856544
CAS RN: 1281051-62-4
M. Wt: 292.72
InChI Key: WFTZBMXXOPAXKL-UHFFFAOYSA-N
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Description

“(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl 4-formylbenzoate” is a chemical compound. The 5-chloro-1,3-dimethylpyrazole part of the molecule is a derivative of pyrazole that contains two methyl substituents . The 4-formylbenzoate part of the molecule, also known as Methyl 4-formylbenzoate, is used for synthesis .


Synthesis Analysis

The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, has been reconsidered . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .


Chemical Reactions Analysis

The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone involves several steps including acylation, chlorination, and characterization via 1 H NMR, 13 C NMR and GC-MS techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-1,3-dimethylpyrazole include a molecular weight of 130.575 . For Methyl 4-formylbenzoate, it has a boiling point of 265 °C, a density of 1.2 g/cm3 at 20 °C, a flash point of 128 °C, a melting point of 56 - 59 °C, and a vapor pressure of 66 hPa at 174 °C .

Safety and Hazards

Methyl 4-formylbenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

(5-chloro-1,3-dimethylpyrazol-4-yl)methyl 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-9-12(13(15)17(2)16-9)8-20-14(19)11-5-3-10(7-18)4-6-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTZBMXXOPAXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1COC(=O)C2=CC=C(C=C2)C=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl 4-formylbenzoate

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